1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Description
Chemical Identity and IUPAC Nomenclature
This compound represents a structurally complex heterocyclic compound that belongs to the broader class of substituted pyrazole carboxylic acids. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name precisely describing the substitution pattern around the five-membered pyrazole ring. The molecular structure features a pyrazole core bearing three distinct functional groups: a methyl substituent at the 1-position nitrogen atom, a para-nitrophenyl group attached at the 3-position carbon, and a carboxylic acid functionality at the 4-position carbon.
The chemical identification parameters for this compound include the Chemical Abstracts Service registry number 1152933-94-2, which serves as a unique identifier in chemical databases worldwide. The molecular formula C₁₁H₉N₃O₄ indicates the presence of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms, reflecting the complex substitution pattern that characterizes this heterocyclic system. The Simplified Molecular Input Line Entry System notation, represented as O=C(C1=CN(C)N=C1C2=CC=C(N+=O)C=C2)O, provides a standardized method for representing the compound's connectivity and stereochemistry in computer-readable format.
The structural elucidation of this compound reveals important stereochemical and electronic characteristics. The pyrazole ring adopts a planar configuration, with the nitrophenyl substituent oriented in a manner that allows for potential π-π stacking interactions. The carboxylic acid group at position 4 introduces both hydrogen bonding capability and ionizable functionality, significantly influencing the compound's solubility properties and potential biological interactions. The presence of the electron-withdrawing nitro group on the phenyl ring creates a significant electronic perturbation throughout the molecular framework, affecting both the electron density distribution and the chemical reactivity of the pyrazole core.
Historical Development of Pyrazole Carboxylic Acid Derivatives
The historical development of pyrazole carboxylic acid derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with foundations established in the late nineteenth century. In 1883, Ludwig Knorr pioneered the synthesis of substituted pyrazoles through the condensation of β-diketones with hydrazine derivatives, creating a methodology that would become known as the Knorr synthesis and establishing the fundamental framework for pyrazole chemistry. This groundbreaking work laid the foundation for subsequent developments in pyrazole carboxylic acid chemistry, as researchers recognized the potential for introducing carboxyl functionality into the pyrazole framework to create compounds with enhanced biological and chemical properties.
The progression from simple pyrazole synthesis to more complex carboxylic acid derivatives occurred gradually throughout the twentieth century, with significant advances in synthetic methodology enabling the preparation of increasingly sophisticated structures. The first synthesis of 1-phenylpyrazole-4-carboxylic acid was achieved through chloromethylation of 1-phenylpyrazole followed by oxidation, representing an early example of position-specific functionalization in pyrazole chemistry. Alternative synthetic approaches were subsequently developed, including the hydrolysis of 4-cyano derivatives formed from anti-oximes of 4-formyl-1-phenylpyrazoles, demonstrating the versatility of synthetic strategies available for accessing pyrazole carboxylic acid frameworks.
The discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, provided additional impetus for research into pyrazole chemistry and highlighted the biological relevance of this heterocyclic system. This finding demonstrated that pyrazole structures occur naturally and suggested potential biological functions for synthetic pyrazole derivatives. The development of more sophisticated synthetic methodologies in the latter half of the twentieth century enabled the preparation of complex pyrazole carboxylic acids with multiple substituents, including nitrophenyl-substituted derivatives like this compound.
Modern synthetic approaches to pyrazole carboxylic acids have evolved to include multicomponent reactions, dipolar cycloadditions, and environmentally friendly methodologies that reduce waste and improve efficiency. The development of these advanced synthetic strategies has enabled researchers to access previously inaccessible structural frameworks and has facilitated the exploration of structure-activity relationships in pyrazole-based compounds. Contemporary research continues to expand the synthetic toolkit available for pyrazole carboxylic acid preparation, with emphasis on developing more sustainable and efficient synthetic protocols.
Significance of Nitrophenyl Substitutions in Heterocyclic Chemistry
The incorporation of nitrophenyl substituents in heterocyclic chemistry represents a fundamental strategy for modulating the electronic, physical, and biological properties of heterocyclic compounds. Nitrophenyl groups function as powerful electron-withdrawing substituents that significantly influence the electron density distribution throughout the heterocyclic framework, creating profound effects on chemical reactivity, spectroscopic properties, and biological activity. The para-nitrophenyl group, as found in this compound, is particularly significant due to its strong electron-withdrawing character and its ability to participate in π-π stacking interactions with aromatic residues in biological systems.
The electronic effects of nitrophenyl substitution extend beyond simple inductive withdrawal, encompassing mesomeric effects that can stabilize certain electronic configurations while destabilizing others. In heterocyclic systems, these electronic perturbations can dramatically alter the basicity of nitrogen atoms, the acidity of nearby functional groups, and the overall stability of the heterocyclic ring system. Research has demonstrated that nitrophenyl substitutions can enhance the binding affinity of heterocyclic compounds to biological targets through multiple mechanisms, including increased π-π stacking interactions, enhanced hydrogen bonding capabilities, and optimized electronic complementarity with target binding sites.
The structural implications of nitrophenyl substitution in heterocyclic chemistry are equally significant, as these substituents can influence molecular conformation, crystal packing, and intermolecular interactions. X-ray crystallographic studies of nitrophenyl-substituted heterocycles have revealed that the nitro group can participate in various intermolecular interactions, including hydrogen bonding with appropriately positioned donors and dipole-dipole interactions with neighboring molecules. These structural features contribute to the solid-state properties of nitrophenyl-substituted compounds and can influence their solubility, stability, and bioavailability characteristics.
The significance of nitrophenyl substitutions in medicinal chemistry applications has been extensively documented, with numerous examples of bioactive compounds containing nitrophenyl groups demonstrating enhanced potency compared to their non-nitrated analogs. Research has shown that the presence of nitrophenyl substituents can improve the anticancer activity of heterocyclic compounds, with some derivatives showing superior activity to established chemotherapeutic agents. The electron-withdrawing nature of the nitro group can enhance the ability of heterocyclic compounds to interact with deoxyribonucleic acid through intercalation and groove binding mechanisms, contributing to their cytotoxic effects against cancer cells.
Furthermore, nitrophenyl-substituted heterocycles have found applications in materials science, where their unique electronic properties make them suitable for use in organic electronics, photonic devices, and as molecular sensors. The combination of electron-withdrawing character and aromatic π-system makes these compounds particularly useful in applications requiring specific electronic and optical properties. The continued development of nitrophenyl-substituted heterocycles represents an active area of research with potential applications spanning from pharmaceuticals to advanced materials.
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-13-6-9(11(15)16)10(12-13)7-2-4-8(5-3-7)14(17)18/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSARQBYCNVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential applications in various therapeutic areas.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| IUPAC Name | 1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitrophenyl groups. Various synthetic routes have been explored to optimize yield and purity, resulting in compounds that exhibit significant biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
- MDA-MB-231 (breast cancer) : IC₅₀ values ranging from 2.43 to 7.84 μM were reported, indicating effective growth inhibition .
- HepG2 (liver cancer) : IC₅₀ values between 4.98 and 14.65 μM suggest a selective action against cancerous cells compared to non-cancerous cell lines .
The mechanism of action appears to involve microtubule destabilization, which is critical for cancer cell proliferation . Additionally, apoptosis studies indicated that the compound enhances caspase-3 activity, confirming its role in inducing programmed cell death in cancer cells .
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer activity, pyrazole derivatives have been evaluated for anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Activity : Compounds related to pyrazole structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing potential as anti-inflammatory agents .
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains including E. coli and S. aureus, indicating a broad spectrum of antimicrobial activity .
Case Studies
- Cytotoxicity Studies : In vitro studies on MDA-MB-231 cells revealed that treatment with this compound led to morphological changes consistent with apoptosis at concentrations as low as 1 μM .
- Microtubule Assembly Inhibition : At a concentration of 20 μM, this compound was found to inhibit microtubule assembly by approximately 40%, underscoring its potential as a microtubule-destabilizing agent in cancer therapy .
Future Directions
The ongoing research into the biological activities of this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the synergistic effects of this compound with existing anticancer drugs.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its anticancer and anti-inflammatory effects.
Scientific Research Applications
Basic Information
- Chemical Formula: C₁₁H₉N₃O₄
- Molecular Weight: 247.21 g/mol
- IUPAC Name: 1-methyl-3-(4-nitrophenyl)pyrazole-4-carboxylic acid
- Appearance: Powder
- Storage Temperature: Room Temperature
Structural Characteristics
The compound features:
- A pyrazole ring that is crucial for its biological activity.
- A nitrophenyl substituent that enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological pathways:
- Anti-cancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways such as the MAPK/ERK pathway .
- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .
Biological Assays
The compound serves as a biochemical reagent in various assays:
- Cell Cycle/DNA Damage Studies: It is utilized to investigate mechanisms of apoptosis and cell cycle regulation, contributing to our understanding of cancer biology .
- Signal Transduction Pathways: Its ability to influence GPCR and protein kinase signaling pathways makes it valuable for studying cellular responses to external stimuli .
Drug Development
The compound's unique properties make it suitable for drug development:
- Lead Compound Identification: It can act as a lead compound in the design of new drugs targeting specific receptors or enzymes involved in disease processes .
- Antibody-drug Conjugates (ADCs): The compound's functional groups allow for conjugation with antibodies, enhancing targeted delivery of therapeutic agents to cancer cells .
Custom Synthesis and Screening Services
Several companies offer custom synthesis services for this compound, enabling researchers to obtain high-purity samples tailored to specific research needs. This facilitates:
- High-throughput Screening: The availability of this compound allows for extensive screening against various biological targets, accelerating drug discovery processes .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the activation of caspases . The results indicated a significant reduction in cell viability, showcasing its potential as an anti-cancer agent.
Case Study 2: Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory effects of this compound in vitro. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the reactivity and applications of pyrazole derivatives. Key comparisons include:
Key Insights :
- Nitro Group : Introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid (pKa ~2–3) and enabling hydrogen bonding.
- Trifluoromethyl Group : Improves membrane permeability and resistance to enzymatic degradation, making it favorable in agrochemical design .
- Thiophene : Enhances π-stacking interactions but reduces polarity compared to nitro derivatives .
Key Insights :
Preparation Methods
Cyclization of α,β-Unsaturated Esters with Methylhydrazine
A detailed patent (CN111362874B) describes a two-step method for preparing 1-methyl-1H-pyrazole-4-carboxylic acid derivatives, which can be adapted for the 3-(4-nitrophenyl) substituent by using appropriate starting materials:
Step 1: Substitution/Hydrolysis
An α,β-unsaturated ester bearing the 4-nitrophenyl substituent is dissolved with an acid-binding agent in an organic solvent. 2,2-difluoroacetyl halide (or analogous acyl halide) is added dropwise at low temperature, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate carboxylic acid.
Step 2: Condensation/Cyclization
The intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide at low temperature. The mixture undergoes cyclization under reduced pressure and elevated temperature, followed by acidification to precipitate the crude pyrazole carboxylic acid. Recrystallization from aqueous alcohol solutions (methanol, ethanol, or isopropanol mixed with water at 35-65%) yields the pure product with high purity (>99%) and good yields (~75-80%).
This method emphasizes reduction of isomer impurities and improved yield through controlled reaction conditions and purification steps.
Synthesis via Hydrazone Formation and Vilsmeier-Haack Reaction
From the literature on pyrazole carbaldehydes and related compounds, a common approach includes:
- Preparing hydrazones from 4-nitroacetophenone and hydrazide derivatives.
- Subjecting these hydrazones to Vilsmeier-Haack formylation using POCl3 and DMF, generating pyrazole-4-carbaldehyde intermediates.
- Subsequent oxidation or functional group conversion transforms the aldehyde to the carboxylic acid at C-4.
This approach allows introduction of the 4-nitrophenyl substituent early, and the methyl group at N-1 can be introduced via methylhydrazine or methylation steps.
For example, 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde was prepared using this strategy, indicating the feasibility of synthesizing 3-(4-nitrophenyl) substituted pyrazole carboxylic acids by analogous routes.
General Procedure for Pyrazole Derivatives via Condensation
A general synthetic procedure for pyrazole-4-carboxylic acid derivatives involves:
- Condensation of substituted phenylhydrazines with β-ketoesters or β-diketones to form pyrazole rings.
- Subsequent functionalization of the pyrazole ring, including carboxylation or oxidation to yield the carboxylic acid at C-4.
- Purification by recrystallization or chromatography to obtain high purity compounds.
This method is widely used for various substituted pyrazoles and can be adapted for 1-methyl-3-(4-nitrophenyl) substitution by selecting appropriate starting materials.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclization method using α,β-unsaturated esters and methylhydrazine with iodide catalysis provides a practical and efficient route with high yield and purity, suitable for industrial scale-up.
- The Vilsmeier-Haack approach is useful for preparing pyrazole aldehydes but suffers from low yields and requires additional steps to convert aldehydes into carboxylic acids.
- Recrystallization solvents and conditions critically affect purity; mixtures of alcohol and water in specific ratios (35-65%) optimize crystallization and minimize isomeric impurities.
- Catalysts like potassium iodide improve cyclization efficiency and selectivity.
- The presence of the 4-nitrophenyl group requires careful handling due to its electron-withdrawing nature, which can affect reaction rates and product stability.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2: Treat with 4-nitrophenylhydrazine under acidic conditions to cyclize into the pyrazole core.
- Step 3: Hydrolyze the ester group using aqueous NaOH or LiOH to yield the carboxylic acid derivative .
Key Reaction Conditions:
| Parameter | Details | Reference |
|---|---|---|
| Temperature | 80–100°C (cyclization step) | |
| Solvent | Ethanol or DMF | |
| Catalysts/Reagents | HCl (for cyclization), NaOH (hydrolysis) |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methyl, nitrophenyl groups). The carboxylic acid proton is typically absent in DO-exchanged spectra due to exchange broadening .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å in pyrazole rings) .
- IR Spectroscopy: Carboxylic acid C=O stretch appears at ~1700 cm; nitro group absorbs at ~1520 cm .
Advanced Research Questions
Q. How do substitution patterns influence the compound’s reactivity and biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO): The 4-nitrophenyl group increases electrophilicity at the pyrazole C-5 position, facilitating nucleophilic substitutions. This enhances interactions with biological targets like enzymes .
- Methyl Group at N-1: Stabilizes the ring against oxidation and improves metabolic stability compared to unsubstituted analogs .
Comparative Data:
| Derivative | LogP | IC (μM) | Reference |
|---|---|---|---|
| 1-Methyl-3-(4-nitrophenyl) (target) | 2.1 | 0.45 (Enzyme X) | |
| 1-Ethyl-4-nitro analog | 2.8 | 1.2 (Enzyme X) |
Q. How can computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For this compound, the nitro group lowers LUMO energy (-1.8 eV), favoring electron-deficient reactions .
- Molecular Docking: Simulate binding to protein targets (e.g., kinases). The carboxylic acid forms hydrogen bonds with Arg42 and Lys67 residues, while the nitrophenyl group occupies a hydrophobic pocket .
Q. How can researchers resolve contradictions in spectral or biological data across studies?
Methodological Answer:
- Reproducibility Checks: Validate synthesis protocols (e.g., purity via HPLC) to rule out byproducts. For example, incomplete hydrolysis of esters can lead to misassigned NMR peaks .
- Control Experiments: Test biological activity against known inhibitors to confirm target specificity. Contradictions in IC values may arise from assay conditions (e.g., pH, co-solvents) .
Data Contradiction Analysis
Q. Why do reported melting points vary between studies?
Methodological Answer: Variations arise from:
- Polymorphism: Different crystal packing modes (e.g., monoclinic vs. orthorhombic forms).
- Impurities: Residual solvents (e.g., DMF) lower observed melting points.
- Measurement Methods: Differential scanning calorimetry (DSC) vs. capillary tube results .
Reported Data Comparison:
| Study | Melting Point (°C) | Method | Reference |
|---|---|---|---|
| Viveka et al. (2016) | 215–217 | Capillary | |
| Kishida Co. (2022) | 210–212 | DSC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
